ethyl N-(thiophene-2-carbonyl)carbamate
Description
Properties
CAS No. |
51774-58-4 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
ethyl N-(thiophene-2-carbonyl)carbamate |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)9-7(10)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
CMYZYNCPNQBABC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Routes
Two-Step Activation and Coupling Protocol
The most widely documented method involves sequential activation of thiophene-2-carboxylic acid followed by nucleophilic acyl substitution with ethyl hydrazinecarboxylate.
Step 1: Acid Activation to Acyl Chloride
Thiophene-2-carboxylic acid undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. Key parameters include:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, toluene, or THF |
| Temperature | 0–25°C (controlled exotherm) |
| Reaction Time | 2–6 hours |
| Catalyst | Catalytic DMF (for SOCl₂ reactions) |
The resulting thiophene-2-carbonyl chloride is isolated via distillation or used in situ to minimize hydrolysis.
Step 2: Coupling with Ethyl Hydrazinecarboxylate
The acyl chloride reacts with ethyl hydrazinecarboxylate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl:
$$
\text{Thiophene-2-COCl} + \text{NH}_2\text{NHCOOEt} \xrightarrow{\text{Base}} \text{Thiophene-2-CONHNHCOOEt} + \text{HCl}
$$
Optimization Insights :
Alternative Synthetic Strategies
One-Pot Coupling Using Carbodiimide Reagents
To bypass acyl chloride isolation, carbodiimide-mediated coupling (e.g., EDCl or DCC) directly links thiophene-2-carboxylic acid and ethyl hydrazinecarboxylate:
$$
\text{Thiophene-2-COOH} + \text{NH}_2\text{NHCOOEt} \xrightarrow{\text{EDCl, HOBt}} \text{Thiophene-2-CONHNHCOOEt}
$$
Advantages :
- Eliminates hazardous chlorinating agents.
- Suitable for heat-sensitive substrates.
Limitations :
Protective Group Approaches
Patent literature describes methods using N-protected aziridines for amine intermediates, which could be adapted for carbamate synthesis. For example:
Grignard Reagent Formation :
- 2-Bromothiophene reacts with magnesium to form 2-thiophenemagnesium bromide.
- Subsequent reaction with N-(ethoxycarbonyl)aziridine yields protected intermediates.
Deprotection :
- Acidic hydrolysis (HCl) removes protective groups, yielding the target carbamate.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Grignard Formation | THF, −30°C, 4 h | 85 |
| Aziridine Coupling | 0°C, 2 h | 78 |
| Deprotection | 6M HCl, 60°C, 1 h | 92 |
This route offers scalability but requires stringent temperature control.
Catalytic and Green Chemistry Innovations
Industrial Scalability Challenges
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | E-Factor* | Scalability |
|---|---|---|---|
| Two-Step Chlorination | 120 | 8.2 | High |
| Carbodiimide Coupling | 180 | 5.1 | Moderate |
| Protective Group | 210 | 10.5 | Low |
Solvent Recovery Systems
- Distillation : Recovers >90% THF and dichloromethane.
- Membrane Filtration : Reduces aqueous waste in workup steps.
Chemical Reactions Analysis
Ethyl N-(thiophene-2-carbonyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiophene derivatives with reduced functional groups.
Scientific Research Applications
Ethyl N-(thiophene-2-carbonyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-(thiophene-2-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl Carbamate (Urethan)
- Structure : Simpler carbamate (CH₃CH₂O−CO−NH₂) without aromatic substituents.
- Applications: Historically used as a sedative but now restricted due to carcinogenicity .
- Key Differences: The absence of the thiophene-2-carbonyl group in ethyl carbamate results in lower metabolic complexity. Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate, a more potent mutagen . In contrast, thiophene-containing carbamates like nocodazole exhibit targeted bioactivity (e.g., microtubule disruption) rather than nonspecific carcinogenesis .
Vinyl Carbamate
- Structure : CH₂=CH−O−CO−NH₂.
- Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice .
- Mechanistic Insight : Vinyl carbamate’s electrophilic ethylene group facilitates DNA adduct formation, whereas ethyl N-(thiophene-2-carbonyl)carbamate’s aromatic thiophene may direct reactivity toward enzyme inhibition or receptor binding .
Nocodazole
- Structure : Methyl carbamate linked to a benzimidazole-thiophene scaffold.
- Bioactivity : Inhibits microtubule polymerization (IC₅₀ = 0.2–0.3 µM), demonstrating how the thiophene-carbonyl group enhances target specificity compared to simpler carbamates .
Ethyl (E)-3-Hydroxy-2-{N-[2-(Thiophen-2-yl)Ethenyl]Carbamoyl}But-2-Enoate
- Structure: Combines a thiophene-vinyl group with a hydroxybutenoyl-carbamate.
- Application : Intermediate for 4-hydroxy-2-pyridones, which exhibit antimicrobial and anticancer activities. Intramolecular hydrogen bonds stabilize its structure, a feature absent in ethyl carbamate .
Antimicrobial Carbamates
- Trichlorophenyl Carbamates : Derivatives like 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate show potent antistaphylococcal activity (MIC = 18–64 nM). Activity depends on carbamate tail lipophilicity, with optimal chain lengths (C4–C7) enhancing membrane penetration . This compound’s thiophene may similarly modulate lipophilicity and target binding.
Carcinogenicity and Metabolism
- Ethyl Carbamate: Metabolized to genotoxic intermediates, detected in fermented foods (e.g.,白酒) at levels exceeding safety thresholds (MOE = 6289, indicating carcinogenic risk) .
- This compound: No direct carcinogenicity data, but structural analogs like nocodazole prioritize therapeutic efficacy over metabolic toxicity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
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